REACTION_CXSMILES
|
[ClH:1].[N+:2]1([O-])[C:3]([CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].[OH-].[NH4+]>P(Cl)(Cl)(Cl)=O>[Cl:1][C:5]1[CH:4]=[C:3]([CH3:9])[N:2]=[C:7]([CH3:8])[CH:6]=1 |f:0.1,2.3|
|
Name
|
2,6-lutidine-N-oxide hydrochloride
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
Cl.[N+]=1(C(=CC=CC1C)C)[O-]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated 6.5 hours
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
ADDITION
|
Details
|
is carefully poured
|
Type
|
TEMPERATURE
|
Details
|
While the temperature is maintained below 15° C.
|
Type
|
EXTRACTION
|
Details
|
The product that separates is extracted with ethyl ether (2×500 ml) which
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ethanol (400 ml)
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
treated with water (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (4×150 ml)
|
Type
|
CUSTOM
|
Details
|
The combined extracts are dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue after distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |